(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile is a bicyclic organic compound with the molecular formula C₈H₉N and a molecular weight of approximately 119.1638 g/mol. Its structure features a bicyclo[2.2.1]heptane framework with a carbonitrile functional group at the 2-position, which contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The compound is also known by other names such as 5-Cyanobicyclo[2.2.1]hept-2-ene and 5-Norbornene-2-carbonitrile .
Detailed information on the safety hazards of (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile is scarce. However, as with most organic compounds, it is recommended to handle it with care using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood. The nitrile group can react with some chemicals, so proper storage and handling procedures are crucial [].
These reactions enable the synthesis of various derivatives that may possess different biological or chemical properties.
Research on (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile has indicated potential biological activities, particularly in relation to its structural analogs. Compounds with similar bicyclic structures have been studied for their antimicrobial, antifungal, and anticancer properties. Specific studies have shown that derivatives of bicyclo[2.2.1]heptane exhibit significant activity against certain cancer cell lines, suggesting that (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile may also possess bioactive properties worth further investigation .
The synthesis of (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound and its derivatives.
(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile has potential applications in:
Interaction studies involving (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile often focus on its reactivity with biological targets or its role as an intermediate in synthetic pathways:
These studies are crucial for understanding how this compound might function within biological systems or contribute to synthetic chemistry.
Several compounds share structural similarities with (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile, including:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Bicyclo[3.3.0]octane | Bicyclic | More saturated structure; used in polymer science |
| Bicyclo[1.1.0]butane | Bicyclic | Smaller ring size; unique strain properties |
| Bicyclo[4.4.0]decane | Bicyclic | Larger ring; studied for stability and reactivity |
| 5-Norbornene | Bicyclic | Similar framework; important in polymerization |
The uniqueness of (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile lies in its specific arrangement of double bonds and functional groups, which may impart distinct chemical reactivity and biological activity compared to these similar compounds.
(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile exists as a clear liquid at room temperature (20°C) [1] [2] [3]. The compound presents as a light yellow to amber to dark green colored liquid, with the specific hue varying depending on purity and storage conditions [1] [2] [3]. The compound maintains its liquid state under standard laboratory conditions and exhibits typical characteristics of organic nitriles with bicyclic structures.
The compound exhibits well-defined thermal transition points that are characteristic of its bicyclic structure. The melting point ranges from 10 to 14°C [1] [4] [5], indicating that the compound remains liquid at room temperature under normal conditions.
| Temperature Property | Value | Pressure | Source Citations |
|---|---|---|---|
| Melting Point | 10-14°C | Atmospheric | [1] [4] [5] |
| Boiling Point | 205.2°C | 760 mmHg | [6] [7] [4] |
| Boiling Point | 82-86°C | 10 mmHg | [1] [5] |
| Flash Point | 65.6-66°C | Atmospheric | [4] [5] [8] |
The boiling point at atmospheric pressure (760 mmHg) is 205.2°C [6] [7] [4], while under reduced pressure (10 mmHg), the compound boils at 82-86°C [1] [5]. This significant reduction in boiling point under vacuum conditions makes the compound suitable for distillation purification methods. The flash point is recorded at 65.6-66°C [4] [5] [8], indicating moderate flammability characteristics requiring appropriate safety precautions during handling.
(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile exhibits limited water solubility, being characterized as slightly soluble in aqueous media [9] [10]. This poor water solubility is typical for bicyclic nitriles due to their hydrophobic carbon framework.
In contrast, the compound demonstrates excellent solubility in organic solvents, including ethanol, diethyl ether, and most common organic solvents [11] [12]. This solubility profile makes it particularly useful in organic synthesis applications where non-aqueous reaction media are employed.
The octanol-water partition coefficient (LogP) ranges from 1.15 to 1.722 [9] [10] [4], confirming the compound's lipophilic nature and its preference for organic phases over aqueous environments.
The density of (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile at 25°C ranges from 0.999 to 1.06 g/cm³ [6] [1] [9]. This variation in reported density values may reflect differences in isomeric composition (endo vs. exo forms) and purity levels of different commercial preparations.
| Density Measurement | Value (g/cm³) | Temperature | Source Citations |
|---|---|---|---|
| General Range | 0.999-1.06 | 25°C | [6] [1] [9] |
| Specific Gravity | 1.01 | 20/20°C | [2] [3] |
The specific gravity is reported as 1.01 (20/20°C) [2] [3], indicating that the compound is slightly denser than water, which is consistent with the presence of the nitrogen-containing nitrile group that increases molecular density.
The refractive index (n20/D) of (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile ranges from 1.488 to 1.532 [6] [13] [4]. This optical property is valuable for compound identification and purity assessment.
| Refractive Index Values | Measurement Conditions | Source Citations |
|---|---|---|
| 1.488 | n20/D | [13] |
| 1.49 | n20/D | [2] [3] |
| 1.532 | n20/D | [6] [4] |
The variation in refractive index values likely reflects differences in the stereoisomeric composition, as the endo and exo forms of the compound may exhibit slightly different optical properties.
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